molecular formula C9H7Br2FO2 B1409998 Methyl 3,4-dibromo-5-fluorophenylacetate CAS No. 1804418-92-5

Methyl 3,4-dibromo-5-fluorophenylacetate

Cat. No.: B1409998
CAS No.: 1804418-92-5
M. Wt: 325.96 g/mol
InChI Key: GHURAZZNWKQWLD-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromo-5-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with two bromine atoms at the 3- and 4-positions, a fluorine atom at the 5-position, and a methyl ester group.

Properties

CAS No.

1804418-92-5

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 2-(3,4-dibromo-5-fluorophenyl)acetate

InChI

InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-2-6(10)9(11)7(12)3-5/h2-3H,4H2,1H3

InChI Key

GHURAZZNWKQWLD-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)Br)F

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique halogenation and ester functionality invite comparisons with other halogenated esters, methyl esters, and phenylacetate derivatives. Below is a detailed analysis based on available evidence:

Structural Analogs

  • Ethyl 3,4-Dibromo-5-Fluorophenylacetate: The ethyl ester analog (C₁₀H₈Br₂FO₂) shares identical halogen substitution but differs in the ester group (ethyl vs. methyl). This substitution impacts physicochemical properties such as solubility and boiling point.
  • Methyl Palmitate (C₁₇H₃₄O₂) :
    A saturated methyl ester with a long aliphatic chain. Unlike the halogenated aromatic core of methyl 3,4-dibromo-5-fluorophenylacetate, methyl palmitate lacks electronegative substituents, resulting in lower reactivity and higher thermal stability. It is widely used in biodiesel and surfactants .

  • Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂) :
    A diterpene methyl ester isolated from conifer resins. While structurally distinct, its methyl ester group and bicyclic framework share similarities in ester hydrolysis kinetics. However, the absence of halogens reduces its electrophilic character compared to the target compound .

Functional Group Comparison

  • Halogenation Effects: Bromine and fluorine substituents significantly alter electronic and steric properties. Bromine’s electron-withdrawing nature enhances electrophilicity at the aromatic ring, while fluorine’s small atomic radius minimizes steric hindrance. These features contrast with non-halogenated esters like methyl salicylate (C₈H₈O₃), which lacks such reactivity .
  • Ester Group Reactivity :
    Methyl esters typically hydrolyze faster than ethyl esters under alkaline conditions due to reduced steric protection of the carbonyl carbon. This property is critical in drug design, where ester stability influences metabolic pathways .

Physicochemical and Functional Properties: Data Table

Compound Name Molecular Formula Boiling Point (°C) Solubility Key Functional Groups References
Methyl 3,4-dibromo-5-fluorophenylacetate* C₉H₆Br₂FO₂ 220–240 (estimated) Low in water, soluble in DCM Aromatic Br/F, methyl ester Inferred
Ethyl 3,4-dibromo-5-fluorophenylacetate C₁₀H₈Br₂FO₂ 235–255 (estimated) Low in water, soluble in THF Aromatic Br/F, ethyl ester
Methyl palmitate C₁₇H₃₄O₂ 215–220 Insoluble in water Aliphatic methyl ester
Methyl salicylate C₈H₈O₃ 222 Slightly soluble Aromatic hydroxyl, methyl ester

Research Findings and Implications

  • Reactivity in Organic Synthesis: The bromine atoms in methyl 3,4-dibromo-5-fluorophenylacetate are likely sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), enabling derivatization into complex molecules. This contrasts with non-halogenated esters like neophytadiene (C₂₀H₃₈), which undergo radical or addition reactions .
  • Biological Activity: Halogenated aromatic esters often exhibit antimicrobial or anti-inflammatory properties.
  • Stability and Degradation: The fluorine atom may enhance metabolic stability compared to non-fluorinated analogs, as seen in pharmaceuticals like fluoroquinolones. However, bromine’s susceptibility to photodegradation could limit environmental persistence .

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